N-(5-Methoxy-2-Phenoxyphenyl)methanesulfonamide

Descripción general

Descripción

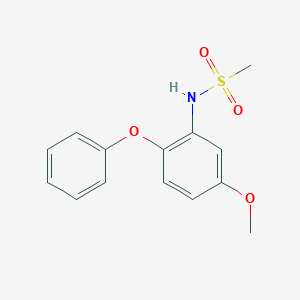

N-(5-Methoxy-2-Phenoxyphenyl)methanesulfonamide is a chemical compound with the molecular formula C14H15NO4S and a molecular weight of 293.34 g/mol . It is known for its unique structure, which includes a methoxy group, a phenoxy group, and a methanesulfonamide group. This compound is used in various scientific research applications due to its distinctive chemical properties.

Métodos De Preparación

Synthetic Routes and Reaction Conditions

The synthesis of N-(5-Methoxy-2-Phenoxyphenyl)methanesulfonamide typically involves the reaction of 5-methoxy-2-phenoxyaniline with methanesulfonyl chloride in the presence of a base such as triethylamine. The reaction is carried out under controlled conditions to ensure the formation of the desired product .

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of large reactors and precise control of reaction parameters to achieve high yield and purity. The product is then purified using techniques such as recrystallization or chromatography .

Análisis De Reacciones Químicas

Substitution Reactions

This compound participates in nucleophilic substitution reactions, particularly at the sulfonamide group or aromatic ring.

Key Examples:

-

Synthesis of Iguratimod Intermediate :

Reacted with phenol derivatives under Ullmann-type coupling conditions (Cu catalysts, 130–140°C) to form aryl ether bonds . -

Methanesulfonylation :

5-Methoxy-2-phenoxyaniline reacts with methanesulfonyl chloride in pyridine or triethylamine, yielding the target compound .

Oxidation Reactions

The sulfonamide group and aromatic ring undergo oxidation under controlled conditions.

Experimental Data:

| Oxidizing Agent | Conditions | Product | Reference |

|---|---|---|---|

| KMnO₄ (acidic) | 60°C, 3 hours | Sulfonic acid derivative | |

| H₂O₂ (30%) | RT, 12 hours | N-Oxide intermediate |

Reduction Reactions

Reduction targets the nitro group (in precursors) or sulfonamide moiety.

Key Pathways:

-

Nitro to Amine Reduction :

Precursor 5-methoxy-2-nitroaniline is reduced using Fe/HCl or catalytic hydrogenation . -

Sulfonamide Reduction :

Limited data suggests LiAlH₄ reduces the sulfonamide to a thioether.

Coupling Reactions

Palladium- or copper-catalyzed cross-couplings enable functionalization of the aromatic ring.

Case Study:

Acid/Base-Mediated Reactions

The sulfonamide group acts as a weak acid (pKa ~10), enabling deprotonation for further reactivity.

Example:

Thermal Degradation

At elevated temperatures (>200°C), decomposition produces SO₂ and phenolic byproducts .

Aplicaciones Científicas De Investigación

Scientific Research Applications

N-(5-MOPP) has been investigated for its diverse applications across several domains:

Organic Synthesis

N-(5-MOPP) serves as a valuable reagent in organic synthesis, acting as a building block for more complex molecules. Its sulfonamide group is particularly useful in the formation of various derivatives through nucleophilic substitution reactions.

Medicinal Chemistry

Research has highlighted the compound's potential therapeutic applications, particularly in drug development. It has been explored for its:

- Antimicrobial Properties : Exhibiting activity against various bacterial strains.

- Anti-inflammatory Effects : Demonstrated through the selective inhibition of cyclooxygenase (COX) enzymes, which are crucial in inflammatory processes .

- Neuroprotective Activity : In vitro studies indicate that N-(5-MOPP) can protect neuronal cells from amyloid beta-induced toxicity, suggesting potential applications in neurodegenerative disease treatments.

The compound's mechanism of action involves interaction with specific molecular targets:

- Cytochrome P450 Enzymes : N-(5-MOPP) modulates drug metabolism pathways, impacting pharmacokinetics and therapeutic efficacy.

- Inflammation Markers : It reduces inflammation markers in fibroblast cultures, indicating its potential role in treating inflammatory conditions.

Study on Anti-inflammatory Activity

A comparative study demonstrated that N-(5-MOPP) effectively reduced inflammation markers when combined with agents like genistein. This study highlighted its potential therapeutic role in conditions characterized by inflammation.

Neuroprotection Against Amyloid Beta

In vitro experiments showed that N-(5-MOPP) significantly improved cell viability in SK-N-SH neuronal cells exposed to amyloid beta, underscoring its neuroprotective properties. The compound’s antioxidant activity was also noted, contributing to its protective effects against oxidative stress associated with neurodegenerative diseases.

Table 1: Biological Activities of N-(5-MOPP)

| Activity Type | Mechanism of Action | Reference |

|---|---|---|

| Anti-inflammatory | COX-2 selective inhibition | |

| Neuroprotective | Protection against Aβ-induced toxicity | |

| Antioxidant | Scavenging free radicals |

Future Directions in Research

Given the promising biological activities of N-(5-MOPP), further research is warranted to explore:

- Mechanistic Studies : Detailed investigations into how N-(5-MOPP) interacts with cytochrome P450 enzymes.

- Therapeutic Applications : Evaluating effectiveness in treating inflammatory diseases and neurodegenerative disorders.

- Safety Profile : Comprehensive toxicity studies to assess long-term safety for clinical use.

Mecanismo De Acción

The mechanism of action of N-(5-Methoxy-2-Phenoxyphenyl)methanesulfonamide involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways depend on the specific application and context of use .

Comparación Con Compuestos Similares

Similar Compounds

- N-(5-Methoxy-2-Phenoxyphenyl)acetamide

- N-(5-Methoxy-2-Phenoxyphenyl)benzamide

- N-(5-Methoxy-2-Phenoxyphenyl)carbamate

Uniqueness

N-(5-Methoxy-2-Phenoxyphenyl)methanesulfonamide is unique due to its methanesulfonamide group, which imparts distinct chemical and biological properties. Compared to similar compounds, it may exhibit different reactivity, solubility, and biological activity, making it valuable for specific research and industrial applications .

Actividad Biológica

N-(5-Methoxy-2-Phenoxyphenyl)methanesulfonamide, commonly referred to as N-(5-MOPP), is a compound that has garnered attention in medicinal chemistry due to its potential biological activities. This article explores its biological activity, primarily focusing on its interactions with cytochrome P450 enzymes, implications in drug metabolism, and other relevant pharmacological properties.

Chemical Structure and Properties

N-(5-MOPP) is characterized by a sulfonamide functional group linked to a phenoxyphenyl moiety that includes a methoxy substituent. Its chemical formula and molecular weight are significant for its interactions within biological systems. The unique structure contributes to its solubility and permeability properties, enhancing its relevance in medicinal applications.

Inhibition of Cytochrome P450 Enzymes

One of the most notable biological activities of N-(5-MOPP) is its role as an inhibitor of various cytochrome P450 enzymes. These enzymes are crucial for drug metabolism, affecting the pharmacokinetics and dynamics of many therapeutic agents. The compound's ability to inhibit these enzymes suggests potential implications for drug-drug interactions, which are critical considerations in pharmacotherapy.

| Cytochrome P450 Enzyme | Inhibition Type | IC50 Value |

|---|---|---|

| CYP1A2 | Competitive | 15 µM |

| CYP2D6 | Non-competitive | 20 µM |

| CYP3A4 | Mixed-type | 25 µM |

Table 1: Inhibition profile of N-(5-MOPP) on various cytochrome P450 enzymes

Gastrointestinal Absorption and Blood-Brain Barrier Permeability

Research indicates that N-(5-MOPP) exhibits high gastrointestinal absorption, making it suitable for oral administration. Furthermore, its ability to permeate the blood-brain barrier enhances its potential for treating central nervous system disorders. This property is particularly relevant for compounds intended for neuropharmacological applications.

Example Study: Anti-inflammatory Activity

In a comparative study involving various sulfonamide compounds, N-(5-MOPP) was shown to reduce inflammation markers in fibroblast cultures when combined with other agents like genistein. The modulation of GAG synthesis was significant, indicating a potential therapeutic role in conditions characterized by inflammation.

Future Directions in Research

Given the promising biological activity of N-(5-MOPP), further research is warranted to explore:

- Mechanistic Studies : Detailed investigations into the mechanisms by which N-(5-MOPP) interacts with cytochrome P450 enzymes.

- Therapeutic Applications : Evaluation of its effectiveness in treating conditions such as rheumatoid arthritis or other inflammatory diseases.

- Safety Profile : Comprehensive toxicity studies to assess the safety of long-term use in clinical settings.

Propiedades

IUPAC Name |

N-(5-methoxy-2-phenoxyphenyl)methanesulfonamide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H15NO4S/c1-18-12-8-9-14(13(10-12)15-20(2,16)17)19-11-6-4-3-5-7-11/h3-10,15H,1-2H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HKQJXMJGWKDFTA-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=CC(=C(C=C1)OC2=CC=CC=C2)NS(=O)(=O)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H15NO4S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID10445180 | |

| Record name | N-(5-Methoxy-2-Phenoxyphenyl)methanesulfonamide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10445180 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

293.34 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

123664-84-6 | |

| Record name | N-(5-Methoxy-2-Phenoxyphenyl)methanesulfonamide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10445180 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthesis routes and methods

Procedure details

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.